N-(3-chloropyridin-2-yl)-4-(2,4-dichlorophenoxy)butanamide
Overview
Description
N-(3-chloropyridin-2-yl)-4-(2,4-dichlorophenoxy)butanamide is a useful research compound. Its molecular formula is C15H13Cl3N2O2 and its molecular weight is 359.6 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-chloro-2-pyridinyl)-4-(2,4-dichlorophenoxy)butanamide is 358.004261 g/mol and the complexity rating of the compound is 360. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Heterocyclic Synthesis
Researchers have explored the synthesis of polyfunctionally substituted pyridine and pyrazole derivatives using β-oxoanilides, demonstrating the compound's utility in creating complex heterocyclic structures. The work highlights its role in yielding a variety of compounds through reactions with active methylene, hydrazine hydrate, and other reagents, showcasing its versatility in synthetic organic chemistry (Hussein et al., 2008).
Electrocatalytic Applications
A study on mesoporous nitrogen-doped carbon derived from ionic liquids related to N-(3-chloro-2-pyridinyl)-4-(2,4-dichlorophenoxy)butanamide showed it to be an effective metal-free catalyst for the electrochemical synthesis of hydrogen peroxide. This highlights the potential for environmentally friendly and sustainable production methods for important chemicals (Fellinger et al., 2012).
Catalysis and Synthesis of Nickel and Palladium Complexes
The use of pyridine-phosphine ligands related to N-(3-chloro-2-pyridinyl)-4-(2,4-dichlorophenoxy)butanamide in forming nickel and palladium complexes has been investigated for their application in ethene oligomerization catalysts. These studies demonstrate the compound's utility in creating effective catalysts for important industrial processes (Flapper et al., 2009).
Properties
IUPAC Name |
N-(3-chloropyridin-2-yl)-4-(2,4-dichlorophenoxy)butanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl3N2O2/c16-10-5-6-13(12(18)9-10)22-8-2-4-14(21)20-15-11(17)3-1-7-19-15/h1,3,5-7,9H,2,4,8H2,(H,19,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXZMZPTSFVRHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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